LogP Comparison: Ethyl 2,6-Dimethylquinoline-3-carboxylate vs. Unsubstituted 2,6-Dimethylquinoline Core
The target compound ethyl 2,6-dimethylquinoline-3-carboxylate exhibits a calculated XlogP of 3.2 [1]. The unsubstituted 2,6-dimethylquinoline core, a known CYP1A2 inhibitor, has a computed cLogP of 2.85 [2]. The ester functionalization increases lipophilicity by ΔLogP ≈ 0.35 units, which may enhance membrane permeability and alter metabolic stability relative to the non-esterified core.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XlogP = 3.2 (calculated) |
| Comparator Or Baseline | 2,6-Dimethylquinoline (cLogP = 2.85, calculated) |
| Quantified Difference | ΔLogP ≈ +0.35 |
| Conditions | Computational prediction (XlogP vs. cLogP methods; may vary with calculation algorithm) |
Why This Matters
Higher LogP correlates with improved membrane permeability, a critical parameter for cellular uptake in cell-based assays and for predicting oral bioavailability in drug discovery programs.
- [1] Chem960. 892874-63-4 (2,6-二甲基喹啉-3-羧酸乙酯, Ethyl 2,6-Dimethylquinoline-3-carboxylate). XlogP = 3.2. View Source
- [2] Probes & Drugs. PD158272 (2,6-Dimethylquinoline). cLogP = 2.85. View Source
